

Isotopic Purity of Brigatinib-d11: A Technical Guide

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Compound of Interest

Compound Name: *Brigatinib-d11*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **Brigatinib-d11**, a deuterated analog of the potent anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is critical for its use in pharmacokinetic studies, as an internal standard in bioanalytical assays, and for evaluating its metabolic profile. This document outlines the key parameters of isotopic purity, the analytical methodologies used for its determination, and the biological context of Brigatinib's mechanism of action.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic purity of a deuterated compound like **Brigatinib-d11** is a critical quality attribute. It is typically detailed in the Certificate of Analysis (CoA) provided by the manufacturer. While a specific CoA for a single batch is not publicly available, the following tables summarize the essential data points a researcher should expect to find. The values presented are illustrative and represent typical specifications for a high-quality deuterated standard.

Table 1: Representative Isotopic Purity Specifications for **Brigatinib-d11**

Parameter	Specification	Method	Description
Isotopic Enrichment	≥ 98%	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)	The percentage of deuterium atoms at the intended labeled positions.
Deuterium Incorporation	≥ 99% of d11 species	Mass Spectrometry (MS)	The percentage of molecules that contain the specified number of deuterium atoms (11 in this case).
Chemical Purity	≥ 98%	High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)	The percentage of the desired compound relative to any non-isotopic chemical impurities.
Unlabeled Brigatinib	≤ 0.5%	Mass Spectrometry (MS)	The percentage of Brigatinib containing no deuterium atoms (d0).

Table 2: Physicochemical Properties of **Brigatinib-d11**

Property	Value
Chemical Formula	C ₂₉ H ₂₈ D ₁₁ ClN ₇ O ₂ P
Molecular Weight	595.16 g/mol
CAS Number	2055306-76-6
Synonyms	AP-26113-d11
Appearance	White to off-white solid

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment relies on high-resolution analytical techniques capable of differentiating between isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.^[1]

Mass Spectrometry (MS) Method

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic purity.^[2] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the quantification of different isotopologues.

Protocol:

- **Sample Preparation:** A solution of **Brigatinib-d11** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The unlabeled Brigatinib standard is also prepared for comparison.
- **Chromatographic Separation:** The sample is injected into an LC system to separate **Brigatinib-d11** from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water and acetonitrile with additives like formic acid.
- **Mass Spectrometric Analysis:** The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full-scan mode at high resolution to acquire the mass spectra.
- **Data Analysis:**
 - The mass spectrum of the unlabeled Brigatinib is analyzed to understand its natural isotopic distribution (due to ^{13}C , ^{15}N , etc.).
 - The mass spectrum of **Brigatinib-d11** is acquired. The relative intensities of the ion peaks corresponding to the d11 (fully deuterated), d10, d9, etc., isotopologues are measured.

- The isotopic purity is calculated by comparing the peak area of the desired d11 isotopologue to the sum of the peak areas of all detected isotopologues (d0 to d11). Corrections may be applied to account for the natural isotopic abundance of other elements in the molecule.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ^1H NMR (proton NMR), is used to determine the level of deuteration at specific sites within the molecule. In a highly deuterated molecule like **Brigatinib-d11**, the absence of proton signals at the deuterated positions confirms successful labeling. The small residual proton signals can be quantified to determine the isotopic enrichment.

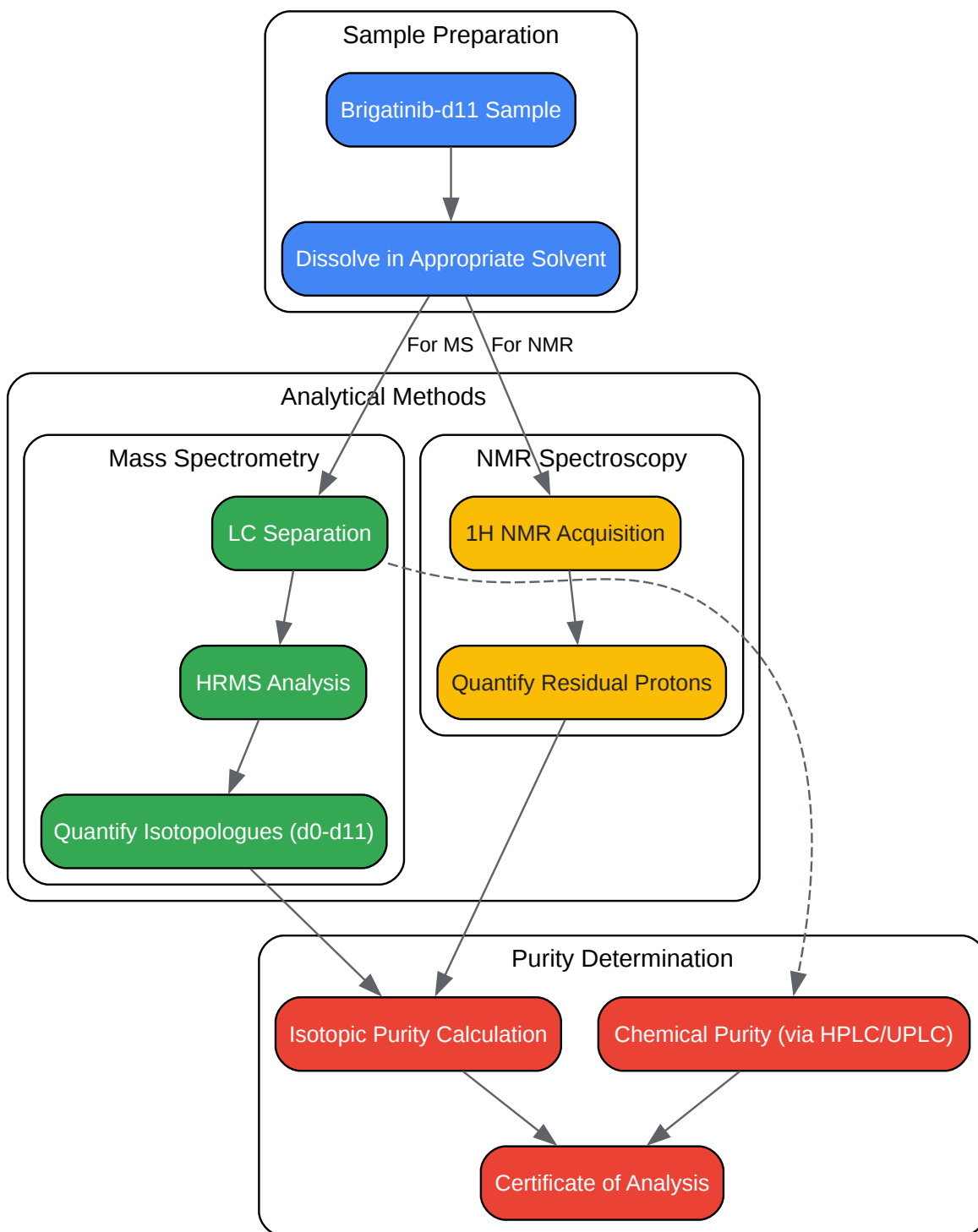
Protocol:

- Sample Preparation: A precise amount of **Brigatinib-d11** is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). A known amount of an internal standard with a distinct NMR signal may be added for quantitative analysis (qNMR).
- NMR Acquisition: The ^1H NMR spectrum is acquired on a high-field NMR spectrometer. A sufficient number of scans are collected to ensure a high signal-to-noise ratio, which is crucial for detecting very small residual proton signals.
- Data Analysis:
 - The integral of the residual ^1H signals at the deuterated positions is compared to the integral of a ^1H signal from a non-deuterated position on the molecule or the internal standard.
 - This ratio allows for the calculation of the percentage of residual protons, and by extension, the percentage of deuterium incorporation at those sites.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of **Brigatinib-d11**, combining both MS and NMR techniques for a comprehensive analysis of chemical and

isotopic purity.



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Workflow for Isotopic and Chemical Purity Analysis.

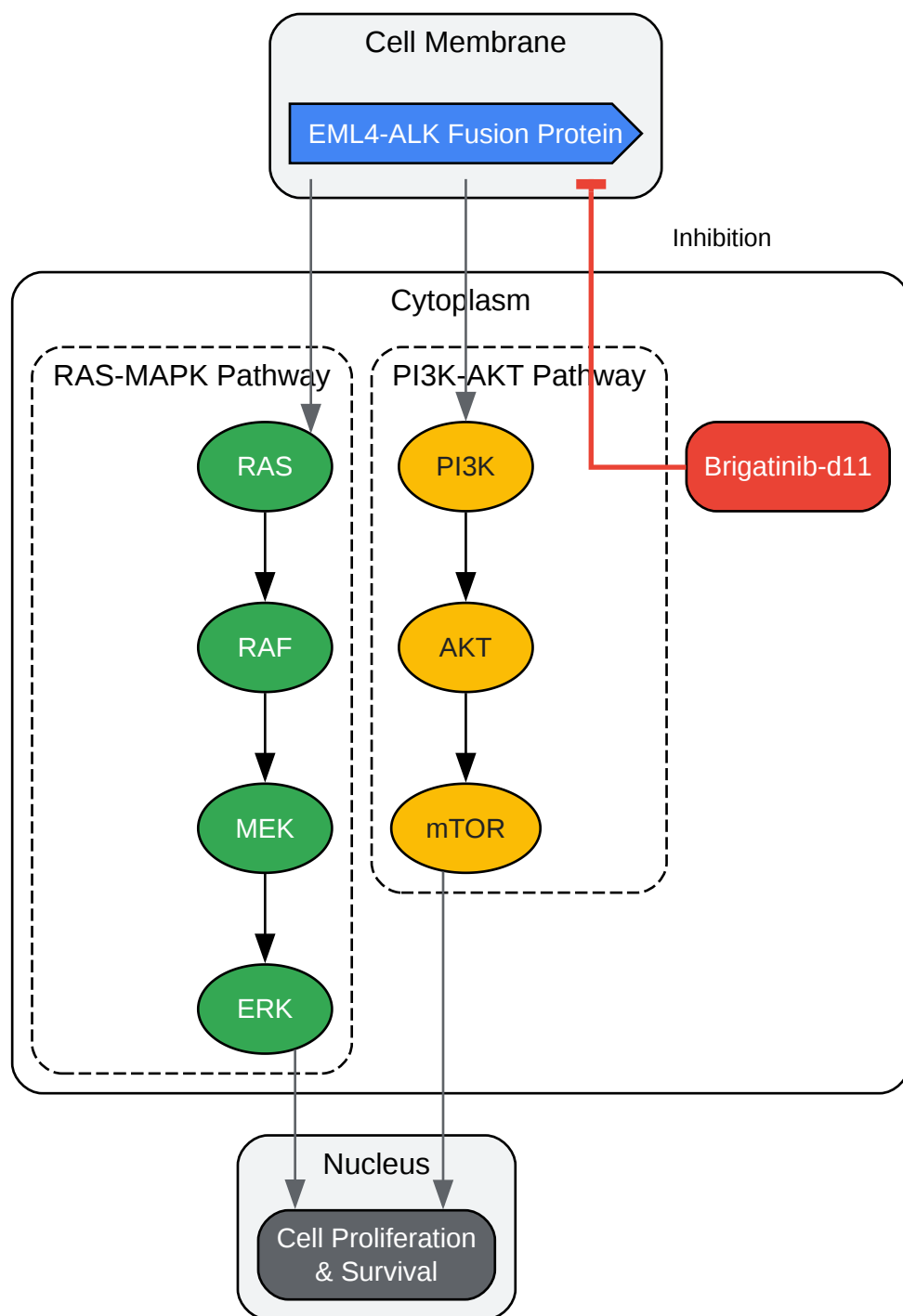
Brigatinib's Mechanism of Action and Signaling Pathway

Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that primarily targets Anaplastic Lymphoma Kinase (ALK).^[4] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the creation of a fusion gene (e.g., EML4-ALK), which produces a constitutively active ALK fusion protein. This aberrant protein drives oncogenesis by activating several downstream signaling cascades that promote cell proliferation, survival, and metastasis.

Brigatinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream pathways. Key pathways inhibited by Brigatinib include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
- JAK-STAT Pathway: Involved in cell survival and proliferation.

The following diagram illustrates the inhibitory action of Brigatinib on the ALK signaling pathway.



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Brigatinib's Inhibition of ALK Signaling Pathways.

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